molecular formula C17H14N8S B1139168 c-Met inhibitor 1

c-Met inhibitor 1

Cat. No.: B1139168
M. Wt: 362.4 g/mol
InChI Key: JYXHZDNTBJUJNH-UHFFFAOYSA-N
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Description

c-Met inhibitor 1 (compound 1a) is an anthraquinone derivative identified as a novel c-Met kinase inhibitor with an enzymatic inhibitory concentration (IC50) of 9.5 µM . Its chemical scaffold, derived from substructure similarity screening and chemical synthesis, demonstrates moderate potency against the c-Met kinase domain. The compound occupies the ATP-binding site of c-Met, preventing downstream phosphorylation and signaling, a mechanism common to type I inhibitors like crizotinib .

Preparation Methods

Design Rationale for c-Met Inhibitors

Structural Classification and Target Binding

c-Met inhibitors are classified into type I and type II based on their binding modes to the kinase domain. Type II inhibitors, such as B26 and ABN401 , interact with both the ATP-binding pocket and an adjacent hydrophobic region, enabling multitarget inhibition and reduced drug resistance . Molecular docking studies of B26 revealed bidentate hydrogen bonds with residue Met1160 in the hinge region, a feature critical for its superior activity compared to earlier inhibitors like Golvatinib .

Role of Substituent Modifications

Synthetic Pathways for c-Met Inhibitors

Synthesis of 4-(Pyridin-4-yloxy)benzamide Derivatives (B26)

The preparation of B26 followed a seven-step sequence (Scheme 1) :

  • Formation of 4-Chloropicolinoyl Chloride (7):
    Pyridinecarboxylic acid (6) was refluxed with thionyl chloride (SOCl₂) and catalytic NaBr at 85°C for 18 hours, yielding the acyl chloride intermediate .

  • Esterification to Ethyl 4-Chloropicolinate (8):
    Intermediate 7 was treated with ethanol to form the ethyl ester, which underwent nucleophilic substitution with p-nitrophenol or 2-fluoro-4-nitrophenol in chlorobenzene .

  • Hydrolysis to Picolinic Acid Analogues (10a–10b):
    The nitrophenol derivatives (9a–9b) were hydrolyzed in 1,4-dioxane with NaOH to generate carboxylic acids .

  • Amide Coupling (11a–11e):
    Reaction of 10a–10b with amines (e.g., 3-morpholinopropan-1-amine) in the presence of SOCl₂ produced pyridinamide intermediates .

  • Reduction to Aromatic Amines (12a–12e):
    Hydrazine hydrate reduced nitro groups to amines, enabling subsequent coupling with 1,2,3-triazole fragments .

  • Final Assembly via Nucleophilic Substitution:
    Intermediates 12a–12e were combined with triazole-bearing aryl halides to yield B1–B27 .

Table 1: Key Intermediates and Reaction Conditions

StepReagent/ConditionsProductYield (%)
1SOCl₂, NaBr, 85°C7 92
2Ethanol, reflux8 85
4SOCl₂, DMF11a 78

Optimization Strategies for Synthetic Efficiency

Solvent and Catalyst Selection

The use of chlorobenzene in nucleophilic substitutions minimized side reactions, while NaBr accelerated acyl chloride formation by acting as a Lewis acid catalyst . For ABN401 , high shear wet granulation with a 60% (w/w) water-to-powder ratio ensured uniform particle size and dissolution rates >90% within 30 minutes .

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups: Fluorine at the terminal benzene ring (B20 ) reduced IC₅₀ to 12.10 μM (A549) vs. 33.31 μM for unsubstituted analogues (B10 ) .

  • Hydrophilic Moieties: Morpholine in B26 improved water solubility and c-Met inhibition (36% at 0.625 μM) .

Table 2: Impact of Substituents on Inhibitory Activity

CompoundR₂R₃IC₅₀ (μM, A549)
B104-HCH₃33.31
B204-FCH₃12.10
B264-FMorpholine3.22

Scale-Up Considerations and Process Challenges

Steric Hindrance and Yield Limitations

Bulkier substituents (e.g., 2-OCF₃) in B3 and B12 led to steric clashes, reducing yields by 15–20% compared to fluorine-substituted analogues .

Analytical Characterization Techniques

Structural Validation

  • NMR Spectroscopy: ¹H-NMR and ¹³C-NMR confirmed the presence of morpholine protons (δ 3.58 ppm) and triazole carbons (δ 145–150 ppm) in B26 .

  • Mass Spectrometry: TOF MS (ES+) verified the molecular ion peak of ABN401 at m/z 567.66 [M+H]⁺ .

Physicochemical Profiling

  • PXRD: Amorphous formulations of ABN401 showed no recrystallization after 12 months, ensuring consistent dissolution .

  • Log P Measurement: Octanol-water partitioning of ABN401 yielded log P = 2.1, indicating favorable membrane permeability .

Case Studies: Preparation of Specific c-Met Inhibitors

Compound B26

B26 was synthesized via the general pathway (Section 2.1), with final purification by column chromatography (silica gel, CH₂Cl₂/MeOH 20:1). Dose-response assays confirmed its potency across three cell lines, supported by kinase inhibition (36% at 0.625 μM) and G2/M cell cycle arrest .

Compound ABN401

ABN401 required metabolic stability testing in human liver cytosol to confirm resistance to aldehyde oxidase (AO)-mediated degradation. Intrinsic clearance (CLᵢₙₜ) was <10 μL/min/mg, ensuring prolonged plasma half-life in beagle dogs (t₁/₂ = 8.2 hours) .

Chemical Reactions Analysis

Types of Reactions

c-Met inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions are typically derivatives of the original inhibitor with enhanced properties, such as increased potency or selectivity for the c-Met receptor .

Scientific Research Applications

c-Met inhibitor 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of the c-Met receptor and its role in cellular processes.

    Biology: Employed in research to understand the mechanisms of c-Met signaling and its involvement in cancer progression.

    Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer, gastric cancer, and renal cell carcinoma.

    Industry: Utilized in the development of new cancer therapies and in the screening of potential drug candidates

Mechanism of Action

c-Met inhibitor 1 exerts its effects by binding to the ATP-binding site of the c-Met tyrosine kinase, thereby preventing the phosphorylation and activation of the receptor. This inhibition blocks downstream signaling pathways that are involved in cell proliferation, survival, and migration. The primary molecular targets of this compound include the c-Met receptor itself and various downstream signaling proteins involved in cancer progression .

Comparison with Similar Compounds

Enzymatic Potency (IC50 Values)

Compound Structure Class IC50 (c-Met) Reference Inhibitor Comparison Evidence Source
c-Met inhibitor 1 Anthraquinone derivative 9.5 µM Less potent than crizotinib
Crizotinib (PF-2341066) Imidazopyridine 0.03–0.08 µM Benchmark type I dual inhibitor
13b Pyridine derivative 0.02 µM ~1.5x more potent than XL184
Compound 31 Imidazo[1,2-a]pyridine 12.8 nM >700x more potent than this compound
PHA-665752 Pyrrolopyridine Ki = 4 nM Highly selective type I inhibitor

Key Findings :

  • This compound exhibits significantly lower potency than newer analogs like compound 31 (12.8 nM) or dual inhibitors (e.g., 13b at 0.02 µM) .
  • Crizotinib, while a clinical benchmark, has dual activity against ALK, which may contribute to off-target effects .

Selectivity and Binding Mode

Compound Selectivity Profile Binding Mode Evidence Source
This compound Not explicitly reported ATP-competitive (type I)
SCC244 (glumetinib) >2,400-fold selectivity over 312 kinases ATP-competitive (type I)
KRC-00715 High selectivity for c-Met-addicted cells Type I/II hybrid
DIDS/H2DIDS Dual c-Met/PD-L1 modulation Non-ATP-competitive

Key Findings :

  • SCC244 and PHA-665752 demonstrate exceptional selectivity, a critical advantage over this compound, whose selectivity data are unreported .
  • Type II inhibitors (e.g., cabozantinib) target allosteric sites, reducing off-target risks compared to type I inhibitors like this compound .

Key Findings :

  • This compound lacks clinical data, whereas advanced candidates like INC-280 (Phase II) show promise but face challenges in combinatorial efficacy .
  • Safety issues (e.g., renal toxicity in JNJ-38877605) highlight the importance of structural optimization .

Dual-Target Inhibitors

Compound Dual Target Activity IC50 (c-Met) IC50 (Second Target) Evidence Source
Compounds 2a–2l c-Met/HDAC Low nM range HDAC inhibition <10% at 1 µM
HVS c-Met/ABL1 Not reported Dual kinase inhibition
DIDS/H2DIDS c-Met/PD-L1 1–5 µM PD-L1 stabilization

Key Findings :

  • Dual c-Met/HDAC inhibitors (2a–2l) retain c-Met potency but lack HDAC efficacy, limiting therapeutic utility .
  • This compound’s anthraquinone scaffold may offer opportunities for structural hybridization to enhance polypharmacology .

Biological Activity

c-Met, a receptor tyrosine kinase, plays a crucial role in various cellular processes, including cell growth, survival, and migration. Its aberrant activation is implicated in several malignancies, making it a significant therapeutic target. c-Met inhibitors, such as c-Met inhibitor 1 (also referred to as INCB28060), have been developed to block c-Met signaling pathways and exhibit potential anti-tumor activity. This article delves into the biological activity of this compound, summarizing key findings from preclinical and clinical studies, along with relevant data tables and case studies.

The primary mechanism by which c-Met inhibitors exert their effects involves the blockade of hepatocyte growth factor (HGF) binding to the c-Met receptor, preventing receptor dimerization and subsequent phosphorylation. This inhibition disrupts downstream signaling pathways, including:

  • Ras/Raf/MEK/MAPK
  • PI3K/Akt/mTOR
  • JAK/STAT
  • Wnt/β-catenin

These pathways are critical for tumor cell proliferation, survival, motility, and angiogenesis .

Preclinical Studies

INCB28060 has demonstrated significant biological activity in various preclinical models. Key findings include:

  • Potency : INCB28060 exhibits picomolar enzymatic potency and over 10,000-fold selectivity for c-Met compared to other kinases .
  • Inhibition of Tumor Growth : In mouse models with c-Met-driven tumors, oral dosing led to time- and dose-dependent inhibition of tumor growth .
  • Induction of Apoptosis : The compound effectively induces apoptosis in c-Met-dependent tumor cell lines in vitro .

Table 1: Summary of Preclinical Findings for INCB28060

ParameterResult
Enzymatic PotencyPicomolar
Selectivity>10,000-fold over other kinases
Tumor Growth InhibitionDose-dependent in mouse models
Induction of ApoptosisSignificant in vitro

Clinical Studies

Clinical trials have explored the efficacy and safety of c-Met inhibitors in various cancers, particularly non-small cell lung cancer (NSCLC). A meta-analysis indicated that targeting c-MET improved progression-free survival (PFS) but not overall survival (OS) among treated patients .

Table 2: Meta-Analysis Results on PFS and DCR

Study TypePatient GroupPFS (HR)DCR (RR)
Phase III TrialsAdvanced NSCLCHR 0.80 (p = 0.04)RR 1.22 (p = 0.03)
Asian PatientsAdenocarcinomaHR 0.57 (p < 0.001)Not reported
Previous TreatmentNon-squamous NSCLCHR 0.79 (p = 0.03)Not reported

Case Studies

Several case studies have provided insight into the clinical application of c-Met inhibitors:

  • Case Study on Tivantinib : A patient with advanced hepatocellular carcinoma (HCC) exhibited significant tumor reduction after treatment with tivantinib, a selective c-Met inhibitor. The treatment was well-tolerated with manageable side effects .
  • HS-10241 Phase I Trial : This trial reported that HS-10241 was well tolerated among patients with advanced solid tumors, showing promising antitumor activity particularly in those with positive MET expression .

Safety and Tolerability

The safety profile of c-Met inhibitors is critical for their clinical use. Common adverse effects noted include:

  • Fatigue
  • Nausea
  • Liver enzyme elevation
  • Hypertension

Understanding these side effects is essential for optimizing patient management during treatment .

Q & A

Basic Research Questions

Q. What are the common adverse events associated with c-Met inhibitors in NSCLC, and how should they be prioritized in clinical trial monitoring?

  • Methodological Answer: Meta-analyses of c-Met inhibitor trials reveal that adverse events (AEs) vary by severity. For example, grade 3+ interstitial lung disease (ILD) shows a significant risk (OR = 4.47, 95% CI: 1.15–17.45), while leukopenia and thrombocytopenia have wide confidence intervals (e.g., OR = 3.70 for grade 3+ leukopenia) due to limited sample sizes . Researchers should prioritize monitoring ILD, venous thromboembolism (VTE), and hematologic toxicities in trials. Preclinical models (e.g., xenografts) can help predict these risks by assessing organ-specific toxicity profiles.

Q. How do researchers validate c-Met expression as a biomarker for patient stratification in clinical trials?

  • Methodological Answer: Biomarker validation involves immunohistochemistry (IHC) for protein expression, fluorescence in situ hybridization (FISH) for gene amplification, and RNA sequencing for transcriptional activation. For example, in the METEOR trial, high c-Met expression in RCC was correlated with improved progression-free survival (HR = 0.51) under cabozantinib therapy . Retrospective validation using patient-derived xenografts (PDXs) or cell lines with MET amplification (e.g., gastric cancer models) is critical to confirm biomarker utility .

Q. What in vitro assays are used to assess c-Met inhibitor potency and selectivity?

  • Methodological Answer: Biochemical kinase assays (e.g., ATP-competitive binding assays) and cellular proliferation assays (e.g., EBC-1 or HCT-116 cell lines) are standard. For example, SCC244 demonstrated subnanomolar IC₅₀ values against c-Met and >2,400-fold selectivity over 312 other kinases, validated via kinase profiling panels . Researchers should combine these with Western blotting to confirm downstream pathway inhibition (e.g., phospho-MET and ERK suppression).

Advanced Research Questions

Q. How do MET amplification-driven resistance mechanisms to EGFR inhibitors (e.g., gefitinib) develop, and what combinatorial strategies are effective?

  • Methodological Answer: MET amplification activates ERBB3/PI3K signaling, bypassing EGFR inhibition. In lung cancer models, dual inhibition of EGFR and c-Met restored sensitivity (e.g., gefitinib + crizotinib). Researchers should use FISH or NGS to detect MET amplification in resistant tumors and validate via siRNA knockdown or pharmacologic co-inhibition in PDX models .

Q. How can contradictory data between c-Met protein expression and inhibitor response in HCC be resolved?

  • Methodological Answer: Discrepancies arise from ligand-independent c-Met activation (e.g., HHLA2-driven signaling). In HCC cell lines, HHLA2 expression correlated with c-Met inhibitor sensitivity (p = 0.0395) only in MET-aberrant subgroups . Researchers should integrate transcriptomic (RNA-seq) and proteomic (RPPA) data to identify co-activation markers and stratify patients using multiplex IHC.

Q. What design principles improve the efficacy of dual c-Met/HDAC inhibitors?

  • Methodological Answer: Hybrid inhibitors like compound 2m (pyridazinone scaffold) achieved dual targeting by optimizing linker length and headgroup interactions. Biochemical validation includes HDAC1 inhibition (IC₅₀ = 38 nM) and c-Met kinase assays, followed by Western blotting for acetylated histones and phospho-MET suppression . Molecular dynamics simulations can refine binding kinetics for both targets .

Q. How is the selectivity of novel c-Met inhibitors (e.g., SCC244) demonstrated preclinically?

  • Methodological Answer: Broad kinase profiling (e.g., 312-kinase panel) and functional assays in c-Met-dependent vs. independent models are essential. For SCC244, tumor regression in c-Met-driven xenografts (vs. no effect in MET-negative models) and comparative studies with INCB28060 (15 mg/kg vs. SCC244 10 mg/kg) validated selectivity .

Q. What predictive biomarkers beyond MET amplification are emerging for c-Met inhibitor response?

  • Methodological Answer: HHLA2 expression in HCC and germline MET mutations in RCC (e.g., foretinib trials) are promising. Researchers should use CRISPR-Cas9 to knockout HHLA2 in cell lines and assess c-Met phosphorylation and invasion metrics. Clinical cohorts with matched genomic and outcome data (e.g., CCLE database) enable retrospective validation .

Q. Data Contradiction Analysis Framework

  • Example: Conflicting reports on c-Met expression vs. inhibitor efficacy in HCC.
    • Step 1: Stratify data by MET activation status (e.g., ligand-dependent vs. HHLA2-driven).
    • Step 2: Use multivariate regression to adjust for co-variables (e.g., tumor microenvironment, concurrent mutations).
    • Step 3: Validate in syngeneic models with controlled MET/HHLA2 expression .

Properties

IUPAC Name

3-(2-methylindazol-5-yl)sulfanyl-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8S/c1-23-10-12(8-18-23)15-5-6-16-19-20-17(25(16)22-15)26-13-3-4-14-11(7-13)9-24(2)21-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXHZDNTBJUJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=CN(N=C5C=C4)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (50 g, 268 mmol) in DMF (750 mL) is added 5-iodo-2-methyl-2H-indazole (55.5 g, 215.1 mmol), 2-Pyridinecarboxylic Acid (5.5 g, 44.7 mmoles), Copper (I) Iodide (4 g, 21.0 mmoles), and Cesium Carbonate (212.5 g, 652.2 moles). The mixture is under N2 and stirred at 100° C. for 10 hours. The reaction mixture is then cooled to room temperature and poured into water (2000 mL). After stirring at room temperature for 30 min, the mixture is extracted with a mixed solvent (2 L×2, CHCl3/IPA=3/1). The combined organic layer is then washed four times with mixed solution (25% NH4OH(aq)/brine=¼; 800 mL), sat. LiCl(aq) (1 L), sat. brine (1.5 L×2), and dry over Na2SO4. The organic solution is concentrated under reduced pressure to give a brown crude solid product. The crude product is triturated with ethyl acetate (800 mL) at room temperature for 3 hours and the pure product is collected by filtration to afford the title compound (68 g, 87.2%) as a white solid. MS (m/z): 363.0 (M+H).
Name
6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Cesium Carbonate
Quantity
212.5 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Copper (I) Iodide
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two
Yield
87.2%

Synthesis routes and methods II

Procedure details

To a solution of 6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (2.3 g, 10.0 mmol) in DMF (20 mL) is added 5-iodo-2-methyl-2H-indazole (2.6 g, 10.0 mmol), tris(dibenzylideneacetone) dipalladium(0) (460 mg; 502.7 μmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (580 mg, 1.0 mmol), diisopropylethylamine (4 mL, 22.9 mmol). The mixture is purged with N2 and stirred at 100° C. for 18 h. DMF is removed under vacuum, and the residue is purified by flash column chromatography (Combi-Flash, silica gel) eluting with DCM/methanol (20:1) to give a crude product. The crude product is suspended in 20 mL of DCM to give slurry, and the pure product is collected by filtration to afford the title compound (1.9 g, 52.5%) as a yellow solid. MS (m/z): 363.1 (M+H).
Name
6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
460 mg
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
52.5%

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